REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[CH3:11].[C:12](=O)([O-:14])[O-:13].[K+].[K+].C.[C]=O.Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Pd].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C1(C)C=CC=CC=1>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:12]([OH:14])=[O:13])=[C:3]([CH3:11])[CH:4]=1)(=[O:10])[CH3:9] |f:1.2.3,7.8,^3:18|
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
256 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.372 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were fed into a pressure-tight reactor
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
inside of the reactor was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
224 g of water was added
|
Type
|
FILTRATION
|
Details
|
Catalyst was filtered with Celite
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
FILTRATION
|
Details
|
The obtained slurry was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |